4,4',4''-Phosphanetriyltriphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bis(4-hydroxyphenyl)phosphanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRTWBJHOLWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)P(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4,4 ,4 Phosphanetriyltriphenol
Established Synthetic Pathways for Triarylphosphines
The synthesis of triarylphosphines is a well-established field, traditionally relying on methods such as the reaction of halophosphines with organometallic reagents or the reaction of phosphides with halides. liv.ac.uk Another classic approach is the Friedel-Crafts reaction. liv.ac.uk However, these methods often face limitations regarding functional group tolerance.
More contemporary and powerful catalytic methods have emerged, offering more efficient and versatile routes to a diverse range of phosphines. liv.ac.uk These modern techniques often provide milder reaction conditions and greater compatibility with various functional groups, which is crucial for the synthesis of complex molecules like 4,4',4''-phosphanetriyltriphenol.
Targeted Synthetic Strategies for this compound
The presence of the phenolic hydroxyl groups in this compound necessitates specific synthetic considerations to avoid unwanted side reactions. The following sections explore methodologies particularly suited for the synthesis of this and similar functionalized triarylphosphines.
Phosphorylation Routes for Phenolic Derivatives
Phosphorylation of phenolic compounds is a key strategy for introducing a phosphorus-containing moiety. researchgate.net This can involve the reaction of phenols with various phosphorylating agents. researchgate.net For instance, a mixture of triethylphosphate and phosphorus pentoxide has been shown to be an effective reagent for the phosphorylation of phenols, yielding the corresponding phosphate (B84403) derivatives in good yields. researchgate.net Another approach involves the use of phosphorus pentoxide in combination with an alcohol.
Nickel-catalyzed cross-coupling reactions have also been developed for the phosphorylation of phenol (B47542) derivatives with P(O)-H compounds, providing a route to aryl phosphonates and aryl phosphine (B1218219) oxides. acs.org A metal-free method for the synthesis of organophosphine compounds from phenols and secondary phosphines (R2PH) has also been reported, proceeding through C-O bond cleavage and C-P bond formation. nih.gov
Reductive Approaches to Phosphine Synthesis
A common strategy in phosphine synthesis involves the reduction of the corresponding phosphine oxide. Triarylphosphine oxides can be prepared and subsequently reduced to the desired triarylphosphine. google.comgoogle.com A variety of reducing agents can be employed for this purpose. For example, trichlorosilane (B8805176) is a standard and effective reducing agent for phosphine oxides. liv.ac.uk Other methods include the use of tetramethyldisiloxane (TMDS) in the presence of copper complexes, which allows for the selective reduction of phosphine oxides in the presence of other reducible functional groups. organic-chemistry.orgorganic-chemistry.org Iodine-mediated reduction of phosphine oxides using phosphonic acid under solvent-free conditions has also been reported. organic-chemistry.org
It's important to note that conventional reducing agents have sometimes shown limited success in the reduction of triarylphosphine oxides, occasionally leading to the formation of diaryl phosphines instead. google.com
Palladium-Catalyzed Coupling Reactions in Phosphine Synthesisacs.org
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry and are highly applicable to the synthesis of triarylphosphines. organic-chemistry.orgacs.orgrsc.orgrsc.orgacs.org These methods often involve the coupling of aryl halides or triflates with a phosphorus source. acs.orgrsc.org
A notable advantage of palladium catalysis is its tolerance for a wide range of functional groups, including ketones, aldehydes, esters, and nitriles. rsc.orgrsc.org This makes it a suitable method for synthesizing functionalized triarylphosphines. For example, palladium-catalyzed phosphination of aryl bromides using readily available triarylphosphines as the phosphinating agent has been successfully demonstrated. rsc.orgrsc.org Similarly, aryl chlorides can be coupled with secondary phosphines to construct unsymmetrical tertiary phosphines. acs.org
The general mechanism for palladium-catalyzed phosphination often involves the in-situ reduction of a palladium(II) precursor to a catalytically active Pd(0) species. This is followed by oxidative addition of the aryl halide or triflate to the Pd(0) complex, and subsequent steps lead to the formation of the C-P bond and regeneration of the catalyst. acs.org
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound relies on the availability and reactivity of key precursor molecules. polytechnique.edunih.gov The development of novel precursors is often a critical step in creating new materials. polytechnique.edu In the context of the target molecule, precursors would include appropriately substituted phenols or their derivatives. For instance, in a palladium-catalyzed approach, a protected 4-halophenol or 4-hydroxyphenylboronic acid derivative could be utilized.
Intermediate transformations are also crucial. For example, if the synthesis proceeds through the corresponding phosphine oxide, the final step will be a reduction. The choice of protecting groups for the phenolic hydroxyls is a key consideration to ensure compatibility with the reaction conditions of the C-P bond formation and subsequent deprotection steps.
Derivatization Strategies for this compound Phenolic Moieties
The phenolic hydroxyl groups of this compound offer opportunities for further chemical modification or derivatization. research-solution.commdpi.comnih.govresearchgate.netjfda-online.com These reactions can be used to alter the physical or chemical properties of the molecule.
Common derivatization reactions for phenols include:
Alkylation: Formation of ethers by reacting the phenol with an alkyl halide. research-solution.com
Acylation: Formation of esters through reaction with an acyl halide or anhydride (B1165640). Acetic anhydride is a common reagent for this purpose. nih.govjfda-online.com
Silylation: Conversion to silyl (B83357) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). research-solution.com
Green Chemistry Principles in the Synthesis of this compound Analogues
The growing emphasis on sustainable chemical manufacturing has spurred the development of eco-friendly methodologies for producing organophosphorus compounds, including analogues of this compound. These approaches are guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. Key strategies include the adoption of catalytic processes, microwave-assisted synthesis, and protocols with high atom economy.
One of the most significant advancements in the green synthesis of triarylphosphines is the use of transition-metal-catalyzed C-P cross-coupling reactions. acs.orgacs.org These methods offer a direct and efficient route to form the crucial carbon-phosphorus bond. Traditional methods often require harsh conditions and stoichiometric reagents, leading to significant waste. In contrast, catalytic approaches provide a more atom-economical and environmentally benign alternative. For instance, palladium- or nickel-catalyzed cross-coupling of aryl halides or triflates with primary or secondary phosphines (or their precursors) has become a valuable procedure for creating triarylphosphines. acs.orgorganic-chemistry.org
The table below summarizes typical conditions for microwave-assisted, palladium-catalyzed C-P cross-coupling for the synthesis of generic triarylphosphines, which can be adapted for hydroxylated analogues.
| Aryl Substrate | Phosphine Source | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Diphenylphosphine | Pd(OAc)₂ | KOAc | NMP | 200 | 20 | >90 (conversion) |
| Bromobenzene | Diphenylphosphine | Herrmann's Palladacycle | KOAc | DMF | 180 | 30 | 59 |
| Phenyl triflate | Diphenylphosphine | Ni(dppe)Cl₂ | DABCO | DMF | 180 | 20 | 61 |
Further aligning with green principles, transition-metal-free methods for C-P bond formation have been developed. rsc.org One such strategy involves the reaction of aryltrimethylammonium salts with secondary phosphines, which are generated in situ from the reduction of diarylphosphine oxides. rsc.org This one-pot process avoids the use of costly and potentially toxic transition metals, representing a significant step towards a more sustainable synthesis. rsc.org
Another green approach focuses on the starting phosphorus source. Instead of using hazardous and corrosive phosphorus chlorides (PCl₃), syntheses are being designed to use elemental phosphorus (red phosphorus, P₄). researchgate.net This method is inherently more atom-economical and safer. For example, the reaction of elemental phosphorus with certain activated alkenes, like 4-tert-butoxystyrene, can lead to phosphine oxides that are precursors to the desired phosphine analogues. researchgate.net Similarly, direct phosphinylation of arylmethyl halides with red phosphorus can be achieved in a multiphase superbase system, demonstrating a PCl₃-free route to organophosphorus compounds. mdpi.com
The principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, is central to these modern synthetic designs. nih.govrsc.org Catalytic reactions, such as hydrophosphorylation, are prime examples of 100% atom-economical processes where a secondary phosphine adds across a double bond without generating byproducts. researchgate.net Designing syntheses as one-pot or multi-component reactions also enhances sustainability by reducing the need for intermediate purification steps, which in turn cuts down on solvent use and waste generation. beilstein-journals.orgscholarsresearchlibrary.com The application of these principles is crucial for developing commercially viable and environmentally responsible methods for producing this compound and its functionalized analogues.
Coordination Chemistry of 4,4 ,4 Phosphanetriyltriphenol
Ligand Design Principles for Polyfunctional Phosphines
The design of polyfunctional phosphine (B1218219) ligands like 4,4',4''-Phosphanetriyltriphenol is guided by several key principles aimed at tailoring the electronic and steric properties of the resulting metal complexes. umb.edu The incorporation of multiple donor groups, in this case, the phosphorus atom and the phenolic hydroxyl groups, allows for versatile coordination modes and the potential for hemilability, where one donor group can dissociate to create a vacant coordination site for catalysis. nih.gov
A primary consideration in ligand design is the ability to systematically and predictably alter the ligand's properties by modifying its constituent groups. umb.edu For phosphines, the nature of the substituents on the phosphorus atom significantly influences its electronic character, ranging from strong σ-donors to effective π-acceptors. umb.edunih.gov The electronic properties of the phosphorus donor and the steric bulk of the entire ligand framework are crucial in determining the coordination number and geometry of the resulting metal complex. libretexts.org The combination of "soft" phosphorus donors with "hard" oxygen donors from the phenolic groups creates a ligand with the potential to stabilize various metal oxidation states and influence the reactivity of the metal center. nih.gov The synthesis of such multifunctional ligands often employs modular approaches, allowing for the systematic variation of ligand architecture to achieve desired catalytic or material properties. sioc-journal.cnnih.gov
Metal-Ligand Bonding Characterization in Complexes of this compound
The interaction between this compound and a metal center is a multifaceted interplay of bonding contributions, primarily governed by Lewis acid-base interactions and the specific roles of the phosphorus and phenolic oxygen donor atoms.
Role of Phosphorus as a Donor Atom
The phosphorus atom in this compound is a key player in its coordination chemistry, acting as a soft σ-donor. nih.gov It donates its lone pair of electrons to an empty orbital on the metal center, forming a sigma (σ) bond. umb.edu Beyond this primary σ-donation, phosphine ligands can also exhibit π-acidity, accepting electron density from filled metal d-orbitals into their own empty σ* orbitals of the P-C bonds. This phenomenon, known as back-bonding, strengthens the metal-ligand bond and influences the electronic properties of the complex. umb.edulibretexts.org The extent of this π-acidity is dependent on the electronegativity of the groups attached to the phosphorus; in the case of the phenyl groups in this compound, this π-acceptor character is moderate. umb.edu
Influence of Phenolic Hydroxyl Groups on Coordination
The phenolic hydroxyl (-OH) groups introduce another dimension to the coordinating ability of this compound. These groups contain "hard" oxygen donor atoms that can coordinate to the metal center, leading to the formation of chelate rings. This chelation can significantly enhance the thermodynamic stability of the complex. The coordination of the hydroxyl groups can occur either as neutral -OH moieties or, upon deprotonation, as anionic phenolate (B1203915) (-O⁻) groups, which are stronger σ-donors. The potential for the hydroxyl groups to engage in hydrogen bonding can also influence the supramolecular assembly and crystal packing of the resulting coordination compounds.
Structural Elucidation of Coordination Complexes
The three-dimensional arrangement of ligands around a central metal ion in complexes of this compound is critical to understanding their properties and reactivity. X-ray crystallography is a primary tool for the precise determination of these structures.
Coordination Geometries and Numbers (e.g., tetrahedral, square planar, octahedral)
The coordination number—the number of donor atoms directly bonded to the metal center—and the resulting coordination geometry are influenced by the size of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. libretexts.orgncert.nic.in In complexes involving this compound, a variety of coordination geometries are possible.
Common coordination geometries observed in transition metal complexes include: ncert.nic.in
Tetrahedral: A coordination number of four, often seen with smaller metal ions and bulky ligands.
Square Planar: Also a coordination number of four, typically favored by d⁸ metal ions like Ni(II), Pd(II), and Pt(II).
Octahedral: A coordination number of six, one of the most common geometries for transition metal complexes.
Table of Common Coordination Geometries
| Coordination Number | Geometry | Hybridization (Valence Bond Theory) |
| 4 | Tetrahedral | sp³ |
| 4 | Square Planar | dsp² |
| 6 | Octahedral | d²sp³ or sp³d² |
This table presents idealized geometries and hybridizations based on Valence Bond Theory. brahmanandcollege.org.in
Applications of 4,4 ,4 Phosphanetriyltriphenol in Catalysis
Homogeneous Catalysis with 4,4',4',4''-Phosphanetriyltriphenol-Metal Complexes
In homogeneous catalysis, phosphine (B1218219) ligands are crucial for stabilizing and activating metal centers, thereby controlling the efficiency and selectivity of catalytic reactions. 4,4',4''-Phosphanetriyltriphenol serves as a versatile ligand, or more frequently as a precursor to more complex ligands, for various metal-catalyzed transformations.
Complexes formed between transition metals and phosphine ligands are central to many important chemical reactions. While direct catalytic applications of this compound complexes are not extensively documented, its derivative, tris(4-hydroxyphenyl)phosphine oxide, is a known precursor for synthesizing water-soluble phosphine ligands. These ligands, when complexed with metals like palladium or gold, are effective in aqueous-phase catalysis. researchgate.net
For instance, water-soluble phosphine-gold(I) dendrimers derived from tris(4-hydroxyphenyl)phosphine oxide have been shown to catalyze the hydration of alkynes effectively. researchgate.net Similarly, palladium complexes of amphiphilic phosphine-core dendrimers, also synthesized from the same precursor, are active catalysts for the Suzuki-Miyaura cross-coupling reaction in aqueous media. researchgate.net This reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds between aryl or vinyl halides and boronic acids. The use of water as a solvent is environmentally advantageous, and ligands derived from this compound facilitate this by imparting water solubility to the metal catalyst.
A typical application is in the Suzuki-Miyaura coupling, where a palladium(II) precatalyst combined with a suitable phosphine ligand demonstrates high activity. For example, systems like Pd(OAc)₂ with functionalized phosphine ligands are known to effectively couple a wide range of aryl bromides with phenylboronic acid. nih.govkoreascience.kr
Table 1: Illustrative Data for Suzuki-Miyaura Coupling Using a Palladium-Functionalized Phosphine Catalyst System This table presents representative data for the type of results obtained in Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes with functionalized phosphine ligands, analogous to those that could be derived from this compound.
| Aryl Bromide Substrate | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / Ligand | Water/Acetonitrile | 80 | 6 | 91 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | Water/Acetonitrile | 80 | 6 | 85 |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / Ligand | Water/Acetonitrile | 80 | 6 | 90 |
| 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | Water/Acetonitrile | 80 | 6 | 55 |
The hydroxyl (-OH) groups in this compound play a pivotal role in modulating the properties of the resulting metal complexes. These groups can be readily functionalized, allowing for fine-tuning of the ligand's steric and electronic characteristics. libretexts.org
Solubility : By attaching hydrophilic moieties (like polyethylene (B3416737) glycol chains) to the phenolic oxygens, the ligand and its corresponding metal complex can be made soluble in water or other polar solvents. This is essential for developing catalysts for aqueous-phase reactions, which simplifies catalyst recovery and reduces the use of volatile organic solvents. researchgate.net
Electronic Effects : The electron-donating or withdrawing nature of substituents on the phenyl rings influences the electron density at the phosphorus atom, which in turn affects the metal center's catalytic activity. cymitquimica.com Electron-rich phosphine ligands can facilitate the oxidative addition step in catalytic cycles like the Suzuki coupling, often leading to higher reaction rates. libretexts.org
Steric Hindrance : The size and shape of the ligand are critical for controlling selectivity. Bulky ligands can create a specific steric environment around the metal, influencing which substrates can bind and how they approach the catalytic site, thereby controlling regioselectivity and stereoselectivity. libretexts.orgnih.gov The three-dimensional structure that can be built upon the triphenolic framework allows for the creation of a defined pocket around the metal center.
Organocatalysis Utilizing this compound as an Organocatalyst
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Phosphines are a well-established class of nucleophilic organocatalysts.
Nucleophilic phosphine catalysis typically begins with the addition of the phosphine to an electrophilic substrate, such as an activated alkene or alkyne, to form a reactive zwitterionic intermediate (e.g., a phosphonium (B103445) enolate). nih.govbeilstein-journals.org This intermediate can then participate in a variety of subsequent reactions. For example, in the Morita-Baylis-Hillman reaction, the intermediate reacts with an aldehyde. The versatility of these phosphonium zwitterions allows for a wide range of transformations, including annulations, cycloadditions, and Michael additions. nih.gov The efficiency of these reactions often depends on the nucleophilicity of the phosphine catalyst. beilstein-journals.org
The structure of this compound is particularly suited for dual-function catalysis, where both the phosphine center and the phenolic hydroxyl groups participate in the catalytic cycle. While research on this specific molecule is limited, studies on structurally related compounds, such as o-hydroxyphenyl-substituted secondary phosphine oxides (SPOs), provide a model for this concept.
In a recently developed organocatalytic diastereoselective (4+1) cycloaddition, o-hydroxyphenyl-substituted SPOs act as 1,4-dinucleophiles. acs.org The reaction mechanism suggests that the hydroxyl group plays a key role, potentially through hydrogen bonding interactions with the catalyst or substrates, which helps to control reactivity and diastereoselectivity. acs.org By analogy, the phenolic protons of this compound could act as Brønsted acids, activating electrophiles through hydrogen bonding, while the phosphine center engages in nucleophilic attack. This cooperative action can lead to unique reactivity and high levels of stereocontrol that would be difficult to achieve with a monofunctional catalyst.
Heterogeneous Catalysis Incorporating this compound
Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recycling. The phenolic groups of this compound make it an excellent candidate for immobilization onto solid supports.
The hydroxyl groups can be used as chemical handles to covalently graft the phosphine molecule onto the surface of materials like silica (B1680970), alumina (B75360), or organic polymers. For example, a triphenylphosphine-containing acrylamide (B121943) monomer has been polymerized to create a heterogeneous catalyst for the Suzuki-Miyaura reaction. nih.gov This approach bridges homogeneous and heterogeneous catalysis, retaining the high activity of a molecular catalyst while gaining the practical benefits of a solid-supported system.
By immobilizing this compound, one could create a robust heterogeneous catalyst where the phosphine sites are available to coordinate with metal centers (like palladium for cross-coupling reactions) or to act as organocatalytic centers. The porous structure of the support material could also contribute to selectivity by controlling substrate access to the active sites. This strategy is a promising avenue for developing sustainable catalytic processes.
Immobilization Strategies on Solid Supports
The presence of three hydroxyl groups on the phenyl rings of this compound makes it an ideal candidate for immobilization on various solid supports. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. uu.nl General strategies for anchoring phenol-containing molecules and phosphine ligands to solid supports are well-established and can be applied to this compound.
Key immobilization methods include:
Covalent Grafting on Oxides: Supports like silica (SiO₂) and alumina (Al₂O₃) are rich in surface hydroxyl groups. These can be functionalized with linker molecules that then react with the phenolic groups of this compound to form stable ether or ester linkages.
Polymer Supports: The ligand can be attached to polymeric backbones, such as polystyrene. This is often achieved by co-polymerization of a vinyl-functionalized version of the ligand or by grafting the ligand onto a pre-functionalized polymer. Polystyrene-supported triphenylphosphine (B44618) is a commercially available and widely studied example of this approach. mdpi.com
Magnetic Nanoparticles: Immobilization on magnetic nanoparticles (e.g., Fe₃O₄) offers a convenient method for catalyst recovery using an external magnetic field. unirc.it The phenolic groups could be anchored to the nanoparticle surface, often coated with silica to provide anchor points.
Zirconium Phosphate (B84403)/Phosphonate Platforms: Layered materials like zirconium phosphates offer robust, high-surface-area supports. researchgate.net The regular structure allows for the attachment of organic groups, and these materials can enhance the dispersion and stabilization of active catalytic species. researchgate.net
The choice of support and immobilization technique can influence the catalyst's stability, activity, and selectivity by altering the electronic and steric environment of the phosphine. sioc-journal.cn
Surface-Supported Catalytic Systems
Once immobilized, this compound can be used to create surface-supported catalytic systems. In these systems, the phosphine moiety typically acts as a ligand to coordinate with a transition metal, which is the active catalytic center.
Supported Metal Complexes: By treating the immobilized ligand with a metal precursor (e.g., salts or complexes of palladium, rhodium, or ruthenium), a heterogeneous catalyst is formed. Such catalysts are widely used in key industrial reactions.
Palladium-Catalyzed Cross-Coupling: Supported phosphine-palladium complexes are workhorses for C-C bond-forming reactions like the Suzuki and Heck couplings. The use of advanced phosphine ligands is known to improve catalyst robustness and tolerance to various functional groups. nih.gov
Rhodium-Catalyzed Hydroformylation: This process converts alkenes to aldehydes. Supported rhodium-phosphine catalysts are of great interest for producing linear aldehydes and simplifying catalyst recycling. nih.govresearchgate.net The electronic properties of the phosphine ligand are critical in determining both the activity and the regioselectivity of the reaction. researchgate.net
The performance of these supported systems depends heavily on preventing the leaching of the metal and ligand from the support, which is a common challenge. tamu.edu The covalent linkages enabled by the phenolic groups of this compound would be advantageous in creating robust and reusable catalysts.
Mechanisms of Catalytic Action and Reaction Pathways
The catalytic mechanism of this compound can follow two primary pathways, depending on its role.
As a Nucleophilic Organocatalyst: Tertiary phosphines are known to be effective nucleophilic catalysts. nih.gov The catalytic cycle typically begins with the nucleophilic addition of the phosphine to an electrophilic substrate (like an activated alkene or alkyne) to form a zwitterionic intermediate. nih.gov This intermediate then reacts with a second substrate before the catalyst is regenerated. The electronic nature of the substituents on the phosphorus atom influences its nucleophilicity. The electron-donating character of the hydroxyl groups in this compound is expected to enhance the nucleophilicity of the phosphorus atom compared to unsubstituted triphenylphosphine. An example of a related phosphine, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), is a strong Lewis base that can catalyze reactions like oxa-Michael additions. rsc.org
As a Ligand in Transition Metal Catalysis: When coordinated to a metal center, the phosphine ligand modulates the metal's electronic and steric properties, thereby influencing the catalytic cycle (e.g., oxidative addition, reductive elimination). core.ac.uk The hydroxyl groups on the phenyl rings could also participate in the reaction through secondary interactions, such as hydrogen bonding with substrates, potentially influencing selectivity in a manner analogous to bifunctional catalysts. nih.gov
Below is a table comparing the properties and catalytic roles of related phosphine compounds, which helps to infer the potential behavior of this compound.
| Compound Name | Key Structural Feature | Primary Catalytic Role(s) |
| Triphenylphosphine (TPP) | Unsubstituted phenyl groups | Ligand for transition metals (e.g., Pd, Rh); Nucleophilic catalyst. jksus.org |
| Tris(m-sulfophenyl)phosphine (TPPTS) | Water-solubilizing sulfonate groups | Ligand for aqueous-phase catalysis (e.g., hydroformylation). researchgate.net |
| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | Electron-rich methoxy (B1213986) groups | Strong Lewis base; Nucleophilic organocatalyst. rsc.orgnih.gov |
| This compound (THPP) | Phenolic hydroxyl groups | (Potential) Ligand; Nucleophilic catalyst; Anchor for immobilization. |
Advancements in Sustainable Catalytic Processes
The use of this compound aligns with several principles of green chemistry, paving the way for more sustainable catalytic processes. nih.gov
Catalyst Recyclability: The primary advantage offered by this molecule is its potential for immobilization on solid supports, as discussed in section 4.3.1. Heterogenized catalysts can be easily separated from the reaction mixture by simple filtration or magnetic separation, allowing them to be reused for multiple cycles. mdpi.comresearchgate.net This reduces waste, lowers costs, and minimizes contamination of the final product with the (often toxic and expensive) metal catalyst. unirc.it
Aqueous Phase Catalysis: The hydrophilic nature of the phenolic groups could be exploited to develop water-soluble ligands or catalysts, for instance, by deprotonating the phenols to form phenoxides. Aqueous biphasic catalysis is a green chemistry approach that uses water as a benign solvent and simplifies catalyst recovery. researchgate.net The water-soluble ligand TPPTS is a prime example of this strategy's success. researchgate.net
Atom Economy: The development of highly selective catalysts ensures that starting materials are efficiently converted into the desired product, minimizing the formation of byproducts and waste. The electronic and steric properties of this compound as a ligand can be tuned to enhance the selectivity of metal-catalyzed reactions.
The development of robust, recyclable catalysts from functionalized ligands like this compound is a key area of research for making chemical manufacturing more environmentally and economically sustainable. mdpi.com
Supramolecular Chemistry and Self Assembly Involving 4,4 ,4 Phosphanetriyltriphenol
Non-Covalent Interactions in 4,4',4''-Phosphanetriyltriphenol Systems
The three phenolic hydroxyl (-OH) groups of this compound are potent hydrogen bond donors. wikipedia.org These groups can interact with suitable hydrogen bond acceptors, such as the oxygen or nitrogen atoms of other molecules, to form extensive hydrogen-bonded networks. wikipedia.orgmdpi.com The directionality and strength of these hydrogen bonds play a crucial role in determining the geometry and stability of the resulting supramolecular structures. liverpool.ac.uk
In the solid state, these hydrogen bonds can connect multiple molecules of this compound, often leading to the formation of layered or porous structures. liverpool.ac.ukresearchgate.net The specific arrangement of these networks can be influenced by factors such as the presence of guest molecules or the solvent used for crystallization. The central phosphorus-containing group can also act as a hydrogen bond acceptor, further contributing to the complexity of the hydrogen-bonding patterns observed. nih.gov
The geometry of the π-π stacking can vary, with common arrangements including face-to-face and edge-to-face orientations. The strength of these interactions is influenced by the electronic nature of the aromatic rings and the presence of substituents. researchgate.net Computational studies have been employed to investigate and quantify the energy of these interactions in various phenolic systems. scirp.org
The unique shape and electronic properties of this compound make it an excellent candidate for host-guest chemistry. numberanalytics.com In this paradigm, the this compound molecule acts as a "host," capable of encapsulating smaller molecules or ions, referred to as "guests." rsc.orgmdpi.com The formation of these host-guest complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.com
The cavity-like structure formed by the three phenolic arms can provide a specific binding site for guest molecules. The size, shape, and chemical nature of this cavity can be tuned to achieve selective binding of different guests. This principle is fundamental to applications in areas such as chemical sensing, separation processes, and drug delivery. rsc.orgthno.org
Design and Construction of Supramolecular Assemblies
The rational design and construction of supramolecular assemblies based on this compound leverage the principles of molecular recognition and self-assembly. nih.gov By carefully controlling the experimental conditions, it is possible to direct the formation of specific, well-defined architectures with desired properties and functions. nih.gov
Molecular recognition is the process by which molecules selectively bind to one another. parksystems.com In systems involving this compound, the host molecule is designed to have a high affinity and specificity for a particular guest molecule. nih.govmdpi.com This specificity arises from the complementary shapes, sizes, and chemical functionalities of the host and guest. biorxiv.org
The binding of a guest molecule to the this compound host is a dynamic and reversible process. The strength of this binding can be quantified by the association constant, which is a measure of the equilibrium between the free and complexed species. The table below presents hypothetical binding data for this compound with a series of guest molecules, illustrating the principles of binding specificity.
| Guest Molecule | Association Constant (K_a, M⁻¹) | Gibbs Free Energy of Binding (ΔG, kcal/mol) |
| Methanol | 50 | -2.3 |
| Ethanol | 150 | -3.0 |
| Propanol | 450 | -3.6 |
| Pyridine | 1200 | -4.2 |
| 4-Methylpyridine | 2500 | -4.6 |
This data is illustrative and intended to demonstrate the concept of binding specificity.
The central phosphate (B84403) group can also be a key recognition site, particularly for species that can interact with phosphate moieties. nih.gov
Self-assembly is the spontaneous organization of individual components into ordered structures. mdpi.comfrontiersin.org For this compound, the interplay of hydrogen bonding, π-π stacking, and host-guest interactions drives the formation of diverse and complex architectures. nih.govmdpi.com These can range from discrete molecular capsules to extended one-, two-, or three-dimensional networks. nih.gov
The final architecture of the self-assembled system is highly dependent on factors such as solvent, temperature, concentration, and the presence of specific guest molecules that can act as templates. nih.gov For instance, in the presence of suitable guest molecules, this compound can form crystalline clathrates, where the guest molecules are entrapped within the host lattice. The properties of these self-assembled materials, such as porosity and stability, are directly related to their supramolecular architecture. nih.gov
Supramolecular Polymers and Networks
The formation of supramolecular polymers and networks relies on directional and reversible non-covalent interactions between monomeric units. mdpi.comrsc.org Key interactions that drive the self-assembly of these architectures include hydrogen bonding, metal coordination, hydrophobic forces, and π-π stacking. mdpi.com The unique properties of supramolecular polymers, such as their responsiveness to external stimuli and their potential for self-healing, make them a significant area of materials science research. rsc.org However, there is no specific research detailing the use of this compound as a building block for such supramolecular polymer networks. The tripodal structure and the presence of phenolic hydroxyl groups on this compound could theoretically allow it to act as a trifunctional node for the construction of 2D or 3D supramolecular networks through hydrogen bonding. Yet, no studies have been found that explore or confirm this potential.
Dynamic Covalent Chemistry Applications
Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. nih.govdiva-portal.org This field allows for the creation of adaptable materials that can change their constitution in response to environmental changes. nih.gov The reactions used in DCC are reversible and operate under equilibrium control, enabling the synthesis of complex, self-healing, and recyclable materials. nih.govanr.fr Common dynamic covalent reactions include the formation of imines, boronic esters, and disulfide bonds. nih.gov While the phenolic groups of this compound could potentially participate in dynamic covalent reactions, for instance, through the formation of esters or acetals, there is no published research that documents its application in this context. The synthesis of dynamic polymers or networks using this specific compound has not been reported.
Stimuli-Responsive Supramolecular Systems
Stimuli-responsive supramolecular systems are designed to undergo changes in their structure and properties in response to external triggers such as light, temperature, pH, or the presence of specific chemical species. researchgate.netnih.govmdpi.com This "smart" behavior is a hallmark of supramolecular chemistry and has led to applications in areas like drug delivery, sensing, and catalysis. nih.govnih.govthno.org The responsiveness is typically engineered by incorporating molecular switches or functional groups that can reversibly alter their interactions. researchgate.netmdpi.com The phenolic hydroxyl groups of this compound suggest a potential for pH-responsiveness, as their protonation state would change with pH, thereby altering their hydrogen bonding capabilities. However, no studies have been found that investigate or exploit this potential to create stimuli-responsive systems based on this compound.
Advanced Materials Applications of 4,4 ,4 Phosphanetriyltriphenol
Incorporation into Functional Materials Design
The design of functional materials often relies on the selection of molecular building blocks that impart specific properties to the final material. The tripodal nature of 4,4',4''-phosphanetriyltriphenol, featuring three reactive hydroxyl groups and a phosphine (B1218219) core, theoretically allows for its use as a cross-linking agent or a multifunctional monomer in polymerization processes. These functional groups can participate in reactions like esterification or etherification, enabling the integration of the phosphine moiety into polymer backbones or as a pendant group. chemrxiv.org The presence of the phosphine group itself is significant, as phosphines are widely recognized for their role as ligands in catalysis and their ability to be oxidized, offering a route to alter the electronic and coordination properties of the resulting material. researchgate.netbeilstein-journals.org
Despite its potential, specific research detailing the synthesis and performance of functional polymers derived directly from this compound is not extensively documented in available literature. General principles of polymer chemistry suggest its suitability for creating materials such as polyesters, polyethers, and polyurethanes, where the phosphine group could introduce properties like flame retardancy, metal coordination capabilities, or specific reactivity. youtube.com However, detailed studies and performance data for such materials specifically utilizing this compound are scarce.
Development of Responsive Materials
Stimuli-responsive materials, which change their properties in response to external triggers like pH, temperature, or light, are a key area of materials science. nih.govnih.gov Phosphorus-containing polymers, particularly polyphosphazenes and polyphosphoesters, have been investigated for their stimuli-responsive behavior. nih.govnih.gov The phosphine group in this compound can be oxidized to phosphine oxide, a chemical transformation that alters its polarity and coordination ability. This redox activity could theoretically be harnessed to create materials that respond to oxidative or reductive stimuli.
Applications in Soft Materials and Self-Healing Systems
Soft materials, such as elastomers and gels, and systems with self-healing capabilities are at the forefront of materials innovation. Self-healing mechanisms often rely on dynamic or reversible chemical bonds, such as hydrogen bonds or disulfide linkages, that can reform after being broken. nih.govrsc.orgnih.gov The three hydroxyl groups of this compound are capable of forming strong hydrogen bonds, which could be utilized to create supramolecular networks with self-healing properties. nih.gov
The incorporation of this molecule as a cross-linker in a polymer network could introduce multiple hydrogen bonding sites, potentially enhancing the material's ability to repair itself after damage. However, the existing literature on self-healing polymers predominantly focuses on other chemical moieties and systems. nih.govrsc.orgnih.govmdpi.com There is no significant body of research that specifically reports the use of this compound in the design and fabrication of soft materials or self-healing systems.
Phosphine-Based Framework Materials
Porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have garnered immense attention for applications in gas storage, separation, and catalysis. nih.govrsc.orgnih.govrsc.orgpeeref.com The inclusion of phosphine functionalities within these frameworks (P-MOFs and P-COFs) is an active area of research, as the phosphine sites can be used for post-synthetic modification, metal coordination, or to directly participate in catalytic processes. nih.govrsc.orgnih.govnih.govacs.orgacs.org
The tripodal structure of this compound makes it an excellent candidate as a building block for such frameworks. The three phenol (B47542) groups can act as linkers to connect with metal nodes or other organic struts, while the central phosphine group would be systematically incorporated into the porous structure. This could lead to materials with well-defined, accessible phosphine sites. While many studies describe the synthesis and application of P-MOFs and P-COFs using various phosphine-containing linkers, nih.govnih.govnih.govnih.gov specific examples detailing the successful synthesis and characterization of frameworks built from this compound are not prominent in the reviewed literature. A related compound, tris(p-carboxyl-biphenyl)phosphine oxide, has been used to construct coordination polymers, demonstrating the utility of tripodal phosphine oxide ligands in forming extended networks. rsc.org
Sensing Platforms and Detection Mechanisms
The development of chemical sensors is critical for environmental monitoring, medical diagnostics, and security. Phosphine derivatives have been explored for their potential in sensing applications. The phosphorus atom in a phosphine can act as a binding site for specific metal ions or other analytes. The interaction with an analyte can lead to a change in the material's optical or electronic properties, such as fluorescence or conductivity, which forms the basis of the sensing mechanism.
The structure of this compound, with its phosphine core and phenolic groups, offers multiple potential interaction sites for analytes. For example, the phosphine could bind to heavy metal ions, while the phenol groups could participate in hydrogen bonding with target molecules. However, the scientific literature lacks specific studies on the application of this compound in the development of sensing platforms. Research on phosphine-based sensors often utilizes other functionalized phosphines or phosphine oxides integrated into various material platforms. mdpi.com
Theoretical and Computational Investigations of 4,4 ,4 Phosphanetriyltriphenol
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular structures and energies. nih.gov Density Functional Theory (DFT) is a particularly prominent method within this field, balancing computational cost with accuracy for many-electron systems. nih.gov DFT calculations are used to understand the distribution of electron density and to predict thermodynamic properties. nih.gov
For 4,4',4''-phosphanetriyltriphenol, DFT studies would focus on optimizing the molecular geometry to find its most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. These calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov Time-dependent DFT (TD-DFT) can be employed to simulate and interpret UV-visible absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.netplos.org
While specific, published DFT studies on this compound are not extensively available, the methodology is well-established. A typical computational study would involve selecting a functional (like B3LYP or M06-2X) and a basis set (such as 6-31G(d,p)) to perform the calculations, often considering the molecule in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). nih.govplos.orgrsc.org
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value (Exemplary) | Significance |
| Total Energy | -1255.4 Hartree | Represents the total electronic energy of the optimized geometry. |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied state; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher stability and lower chemical reactivity. nih.gov |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is critical to its function. This compound has considerable conformational flexibility due to the rotation of the three phenol (B47542) rings around the central phosphorus atom. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. ethz.chrsc.org
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. mdpi.com For this compound, MD simulations can show how the phenol rings rotate and how the hydroxyl groups form hydrogen bonds with solvent molecules or other solute molecules. These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic setting, which is often a better representation of its state in solution than a static, gas-phase optimized structure. mdpi.com The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic potentials. mdpi.com
A conformational analysis of a related class of molecules, triphenylphosphine (B44618) ligands, has been performed using rigid-body calculations to predict the propeller-like configuration of the phenyl rings. rsc.org A similar approach could be applied to this compound to determine the preferred orientation of its phenol groups.
Prediction of Reactivity and Interaction Modalities
Computational methods can predict the chemical reactivity of this compound by identifying the most likely sites for electrophilic or nucleophilic attack. This is often achieved by analyzing the molecule's electrostatic potential (ESP) map, which shows the distribution of charge on the molecular surface. Regions of negative potential (typically around the oxygen atoms of the hydroxyl groups) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.
Furthermore, these studies can predict how the molecule will interact with other molecules or surfaces. mdpi.com The hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors, suggesting it can form complex networks of non-covalent interactions. The phenyl rings can participate in π-π stacking and cation-π interactions. Understanding these interaction modalities is key to predicting its behavior in supramolecular chemistry, materials science, and biological systems.
Elucidation of Electronic Structures and Bonding Characteristics
The electronic structure of a molecule describes the arrangement and energies of its electrons. Quantum chemical calculations provide a detailed picture of the molecular orbitals, electron density, and the nature of the chemical bonds. aps.orgrsc.org For this compound, this involves analyzing the covalent bonds between the central phosphorus atom and the carbon atoms of the phenyl rings (P-C bonds), as well as the C-C and C-O bonds within the phenolic moieties.
Phosphorus, being in the third period, has access to d-orbitals, which can influence its bonding characteristics. Computational studies can clarify the extent of d-orbital participation in the bonding of the central phosphorus atom. The phosphorus atom in phosphorene (a 2D material made of phosphorus) has lone pairs of electrons that make it highly reactive. aps.org Similarly, the electronic environment of the phosphorus atom in this compound is a key feature that determines its properties. The electron configuration of phosphorus (1s²2s²2p⁶3s²3p³) dictates its bonding patterns. youtube.com Analysis of the electron density can reveal the degree of delocalization across the π-systems of the aromatic rings and how this is influenced by the central phosphine (B1218219) group and the hydroxyl substituents.
Computational Design of Novel Derivatives and Assemblies
One of the most exciting applications of computational chemistry is the in silico design of new molecules with tailored properties. rsc.orgrsc.org Starting with the this compound scaffold, researchers can computationally design novel derivatives by adding or modifying functional groups. For example, different substituents could be added to the phenyl rings to tune the molecule's electronic properties, solubility, or ability to coordinate with metal ions. Computational screening can then predict the properties of these new derivatives before any time-consuming and expensive laboratory synthesis is undertaken. rsc.org
This approach extends to the design of larger supramolecular assemblies. nih.gov By understanding the intermolecular forces at play, as predicted by computational methods, it is possible to design conditions under which this compound molecules will self-assemble into ordered structures like fibers, vesicles, or crystalline solids. rsc.orgeg.orgresearchgate.net This bottom-up design strategy is a powerful tool in materials science for creating novel functional materials. nih.gov
Future Research Directions and Emerging Paradigms
Integration of 4,4',4''-Phosphanetriyltriphenol into Multicomponent Systems
The development of complex, functional materials often relies on the self-assembly of multiple components into well-defined architectures. The tripodal structure of this compound makes it an ideal candidate for the construction of intricate supramolecular assemblies.
Future research will likely focus on its integration into various multicomponent systems, including:
Host-Guest Complexes: The central cavity formed by the three phenol (B47542) rings can be tailored to encapsulate a variety of guest molecules. By modifying the phenolic groups, the size, shape, and chemical nature of the cavity can be fine-tuned to achieve selective binding of specific ions or small organic molecules. This opens up possibilities for applications in sensing, catalysis, and drug delivery. bbau.ac.innih.gov For instance, the introduction of specific functional groups on the phenyl rings could lead to the selective recognition of biologically relevant anions, similar to the behavior of other tripodal ligands. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The phenolic hydroxyl groups can act as ligands, coordinating with metal ions to form extended one-, two-, or three-dimensional networks. The geometry of the this compound ligand will play a crucial role in dictating the topology of the resulting framework. These materials could exhibit interesting properties such as porosity for gas storage and separation, catalysis, and luminescence.
Co-crystals and Hydrogen-Bonded Networks: The ability of the phenolic groups to act as both hydrogen bond donors and acceptors makes this compound an excellent component for crystal engineering. By co-crystallizing it with other molecules capable of complementary hydrogen bonding, novel solid-state architectures with tailored physical and chemical properties can be designed.
A key area of investigation will be understanding the principles of self-sorting and self-assembly in these multicomponent systems. nih.gov For example, studies on the self-assembly of structurally related compounds like tris(4-aminophenyl)phosphate have demonstrated the formation of complex tetrahedral cages. researchgate.net Similar investigations into this compound could reveal pathways to new and predictable supramolecular structures.
Exploration of Bio-Inspired Architectures
Nature provides a vast library of complex and highly functional molecular architectures that serve as inspiration for the design of new materials. mdpi.comnih.gov The principles of biological self-assembly can be applied to this compound to create novel bio-inspired systems.
Emerging research directions in this area include:
Mimicking Protein Scaffolds: The tripodal structure of this compound can be seen as a synthetic analogue of a protein trimer. By functionalizing the phenolic arms with different chemical groups, it may be possible to create scaffolds that mimic the surfaces of proteins, enabling the study of protein-protein interactions or the development of enzyme mimics. nih.gov
Self-Assembled Nanostructures: Inspired by the hierarchical assembly of biological molecules like peptides and DNA, researchers can explore the self-assembly of this compound into higher-order structures such as nanofibers, vesicles, and gels. mdpi.com These materials could find applications in tissue engineering, drug delivery, and as templates for the synthesis of other nanomaterials.
Responsive Materials: Biological systems are often characterized by their ability to respond to external stimuli. By incorporating responsive moieties into the structure of this compound, it may be possible to create "smart" materials that change their properties in response to changes in pH, temperature, or light.
The table below outlines potential bio-inspired architectures and their envisioned applications.
| Bio-Inspired Architecture | Inspiration | Potential Application |
| Functionalized Tripodal Scaffolds | Protein Trimers | Enzyme Mimics, Protein Interaction Studies |
| Self-Assembled Nanofibers | Collagen, Amyloid Fibrils | Tissue Engineering, Drug Delivery |
| Stimuli-Responsive Gels | Extracellular Matrix | Smart Materials, Controlled Release Systems |
Advanced Characterization Techniques for Complex Systems
As the complexity of systems incorporating this compound increases, so does the need for advanced characterization techniques to elucidate their structure and dynamics. While traditional methods like NMR and X-ray crystallography will remain crucial, a multi-technique approach will be necessary for a comprehensive understanding. nih.gov
Future research will increasingly rely on:
High-Resolution Microscopy: Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) will be essential for visualizing the morphology and arrangement of self-assembled structures on surfaces at the nanoscale. mdpi.com
Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can provide valuable information about the size, shape, and organization of nanoscale assemblies in solution.
Advanced Spectroscopic Methods: Two-dimensional NMR techniques, fluorescence correlation spectroscopy (FCS), and single-molecule spectroscopy can probe the dynamics of host-guest interactions and self-assembly processes in real-time.
Computational Modeling: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations will play a vital role in predicting the structures of complex assemblies and understanding the underlying intermolecular forces driving their formation.
The following table summarizes key characterization techniques and the information they can provide for systems based on this compound.
| Technique | Information Provided |
| Atomic Force Microscopy (AFM) | Surface morphology, topography of self-assembled structures. mdpi.com |
| Small-Angle X-ray Scattering (SAXS) | Size, shape, and distribution of nanoscale assemblies in solution. |
| 2D NMR Spectroscopy | Detailed information on molecular connectivity and intermolecular interactions in solution. nih.gov |
| Molecular Dynamics (MD) Simulations | Dynamic behavior and stability of supramolecular assemblies. |
Development of High-Throughput Screening Methodologies
The discovery of new materials and functionalities based on this compound can be significantly accelerated through the adoption of high-throughput screening (HTS) methodologies. bioinspired-materials.chfrontiersin.org HTS allows for the rapid synthesis and evaluation of large libraries of compounds, enabling the identification of "hits" with desired properties.
Future efforts in this area will focus on:
Combinatorial Synthesis: Developing automated methods for the synthesis of libraries of this compound derivatives with diverse functional groups on the phenolic arms.
Miniaturized Assays: Designing and implementing miniaturized assays in microplate formats to screen for properties such as binding affinity, catalytic activity, and sensing capabilities. nih.gov
Robotics and Automation: Utilizing laboratory automation and robotics to handle the large number of samples and experiments involved in HTS campaigns. frontiersin.org
Data Analysis and Machine Learning: Employing advanced data analysis techniques and machine learning algorithms to analyze the large datasets generated by HTS and to identify structure-activity relationships that can guide the design of new and improved materials.
The integration of HTS with computational modeling will create a powerful feedback loop for the accelerated discovery and optimization of functional systems based on this compound.
Prospects for Industrial and Applied Supramolecular Technologies
While much of the research on this compound is currently at the fundamental stage, its unique properties suggest significant potential for future industrial and applied supramolecular technologies.
Potential areas of application include:
Advanced Materials: The ability to form robust networks and frameworks could lead to the development of new materials for applications in gas storage and separation, catalysis, and as components in electronic devices. The journal Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials often features research on the design of new materials with specific functionalities based on their crystal structure. jisc.ac.ukissn.orgmostwiedzy.plwikipedia.org
Sensors: Host-guest complexes of this compound could be developed into highly selective and sensitive chemical sensors for environmental monitoring or medical diagnostics.
Biomedical Applications: The potential for creating bio-inspired and biocompatible materials opens up possibilities in drug delivery, where the compound could act as a carrier for therapeutic agents, and in tissue engineering as a component of scaffolds that promote cell growth. nih.gov
Industrial Catalysis: The defined cavities and functional groups of self-assembled structures based on this compound could provide unique environments for catalyzing chemical reactions with high efficiency and selectivity.
The transition from laboratory-scale research to industrial application will require addressing challenges related to scalability of synthesis, cost-effectiveness, and long-term stability of the materials. However, the versatility and tunable nature of this compound make it a highly promising platform for the development of next-generation supramolecular technologies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
